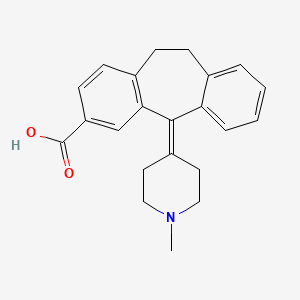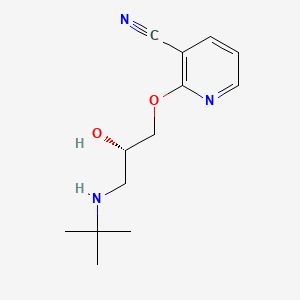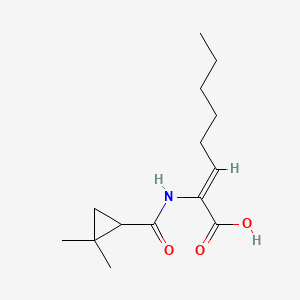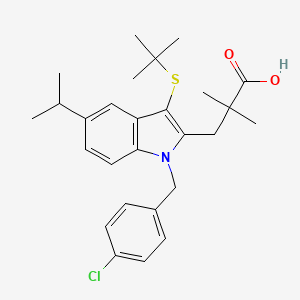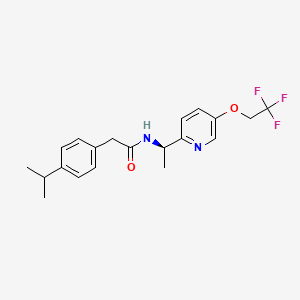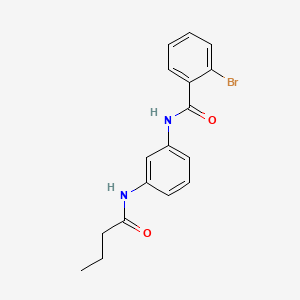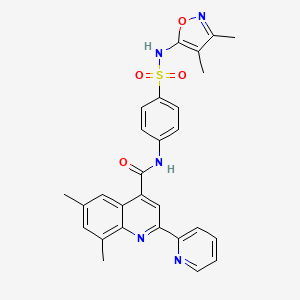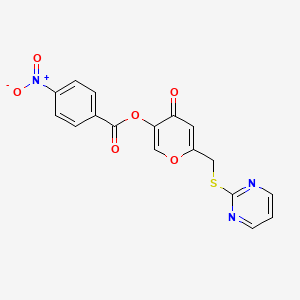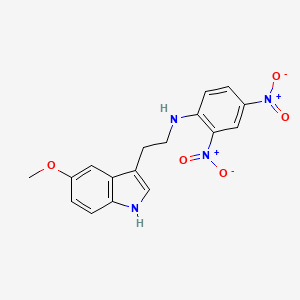
Molybdenum telluride
Overview
Description
Mechanism of Action
Target of Action
Molybdenum telluride, also known as molybdenum ditelluride or MoTe2, is a compound of molybdenum and tellurium . It is part of a class of materials called transition metal dichalcogenides . Its primary targets are electronic devices and energy storage systems, where it is used as a semiconductor .
Mode of Action
This compound interacts with its targets by providing semiconducting properties. It can crystallize in two-dimensional sheets, which can be thinned down to monolayers that are flexible and almost transparent . This raises the potential use as a semiconductor in electronics or an infrared detector .
Biochemical Pathways
It has been found to exhibit significantly improved electrochemical performance when used in supercapacitors .
Pharmacokinetics
Its properties such as solubility, density, and melting point are crucial for its functionality .
Result of Action
The result of this compound’s action is the enhancement of the performance of electronic devices and energy storage systems. For instance, MoTe2 nanosheets exhibit significantly improved electrochemical performance, with a specific capacitance more than three times that of bulk MoTe2 at a current density of 1 A g−1 .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure. For example, MoTe2 can be prepared by heating the correct ratio of the elements together at 1100 °C in a vacuum . Furthermore, the lithiation and exfoliation process used to produce this compound nanosheets requires a specific temperature and atmospheric conditions .
Biochemical Analysis
Biochemical Properties
Molybdenum telluride plays a crucial role in biochemical reactions, particularly in the context of surface-enhanced Raman spectroscopy (SERS). It interacts with various biomolecules, including enzymes and proteins, facilitating their detection and analysis. For instance, this compound has been used to detect lipophilic disease markers such as β-sitosterol. The interaction between this compound and these biomolecules occurs through the formation of surface-analyte complexes, which enhances the Raman signals and allows for sensitive detection .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound’s interaction with cell surface receptors and intracellular proteins can modulate signaling cascades, leading to changes in gene expression and metabolic activity. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can bind to specific enzymes and proteins, either inhibiting or activating their functions. This binding can lead to changes in gene expression and alterations in cellular processes. For example, the formation of surface-analyte complexes with this compound enhances the detection of biomolecules through Raman spectroscopy, providing insights into their molecular interactions and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability and functionality over extended periods, making it a reliable tool for biochemical analysis. Any degradation products should be monitored to ensure accurate and consistent results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular processes and metabolic pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding the dosage thresholds and potential side effects is essential for the safe and effective use of this compound in biomedical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic activity of cells and tissues. For example, this compound’s interaction with specific enzymes can modulate their activity, leading to changes in the production and utilization of metabolites. This information is valuable for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The efficient transport and distribution of this compound are crucial for its functionality and effectiveness in biochemical analysis. Understanding these processes can help optimize its use in various applications .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it interacts with different biomolecules within these compartments. For example, this compound may localize to the cell membrane, cytoplasm, or nucleus, where it can exert its effects on cellular processes and functions .
Preparation Methods
Molybdenum telluride can be synthesized through several methods:
Elemental Combination: Heating the correct ratio of molybdenum and tellurium at 1100°C in a vacuum.
Vapor Deposition: Volatilizing molybdenum and tellurium in bromine gas and then depositing them.
Chemical Vapor Deposition (CVD): Tellurization of thin molybdenum film at 650°C leads to the hexagonal, semiconducting α-form (2H-MoTe₂), while using molybdenum trioxide film produces the monoclinic, semimetallic β-form (1T’-MoTe₂) at the same temperature.
Electrodeposition: Forming this compound from a solution of molybdic acid and tellurium dioxide, which can be electroplated on stainless steel or indium tin oxide.
Chemical Reactions Analysis
Molybdenum telluride undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents like nitric acid, leading to decomposition.
Reduction: Can be reduced using lithium hydroboride (LiBH₄) in a solid-state lithiation process.
Substitution: Forms telluride clusters when reacted with other chalcogens like sulfur or selenium.
Common reagents include nitric acid for oxidation and lithium hydroboride for reduction. Major products from these reactions include molybdenum oxides and tellurium dioxide .
Scientific Research Applications
Molybdenum telluride has significant applications in various fields:
Nanotechnology: Used in the fabrication of nanomaterials due to its fascinating optical and electronic properties.
Electronics: Potential use as a semiconductor in electronics and infrared detectors.
Energy Storage: Utilized in batteries and micro-supercapacitors due to its high surface-area-to-volume ratio and superior electronic conductivity.
Catalysis: Acts as an efficient electrocatalyst for hydrogen peroxide production in acidic conditions.
Comparison with Similar Compounds
Molybdenum telluride is compared with other transition metal dichalcogenides like molybdenum disulfide (MoS₂) and molybdenum diselenide (MoSe₂):
Molybdenum Disulfide (MoS₂): MoS₂ has a similar layered structure but exhibits different electronic properties, with a larger band gap and lower conductivity compared to this compound.
Molybdenum Diselenide (MoSe₂): MoSe₂ also shares a layered structure but has different optical properties and band gap values.
This compound’s unique combination of semiconducting and semimetallic phases, along with its ability to fluoresce, sets it apart from these similar compounds .
Properties
IUPAC Name |
bis(tellanylidene)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITXEXPSQXNMAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mo](=[Te])=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoTe2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065235 | |
| Record name | Molybdenum telluride (MoTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12058-20-7 | |
| Record name | Molybdenum telluride (MoTe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12058-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum telluride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012058207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum telluride (MoTe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum telluride (MoTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum ditelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





